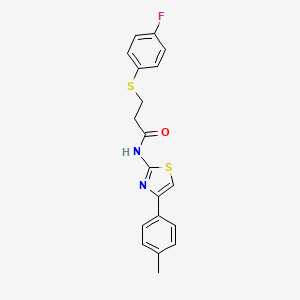
3-((4-fluorophenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-((4-fluorophenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C19H17FN2OS2 and its molecular weight is 372.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-((4-fluorophenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)propanamide is a thiazole derivative that has garnered attention in recent pharmacological research due to its potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and therapeutic implications of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with appropriate thiol compounds. The general synthetic route can be summarized as follows:
- Formation of Thiazole Derivative : The initial step involves creating the thiazole framework, which is crucial for the biological activity.
- Thiation Reaction : The introduction of the thiophenyl group via thiolation reactions, often using metal-free methods to enhance selectivity and yield.
- Amidation : Finally, the formation of the amide bond with propanamide to yield the final product.
Anticancer Properties
Research indicates that compounds with thiazole structures exhibit significant anticancer properties. For instance, studies have shown that various thiazole derivatives can induce apoptosis in cancer cell lines, such as melanoma and pancreatic cancer cells. The compound has demonstrated promising results in inhibiting cell proliferation and inducing cell death through mechanisms involving apoptosis and autophagy .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. Some thiazole derivatives exhibited moderate AChE inhibitory activities, suggesting potential applications in treating conditions like Alzheimer's disease . The specific activity of this compound remains to be fully characterized, but its structural analogs have shown promising results.
Antiviral Activity
Thiazole derivatives are also being explored for antiviral applications. Compounds similar to this compound have shown efficacy against various viral targets, indicating a broad spectrum of biological activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of thiazole derivatives. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring has been associated with enhanced biological activity.
- Thiazole Ring Modifications : Variations in the thiazole structure can significantly alter potency and selectivity against specific biological targets .
Case Study 1: Anticancer Activity
In a study evaluating a series of thiazole derivatives including this compound, it was found that certain modifications led to compounds with IC50 values as low as 10 µM against various cancer cell lines, demonstrating their potential as novel anticancer agents .
Case Study 2: AChE Inhibition
Another study highlighted a thiazole derivative with a similar structure exhibiting an AChE inhibition rate of approximately 50% at a concentration of 25 µM, suggesting that modifications in the substituents could enhance this activity further .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS2/c1-13-2-4-14(5-3-13)17-12-25-19(21-17)22-18(23)10-11-24-16-8-6-15(20)7-9-16/h2-9,12H,10-11H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGSIZXNNXOTNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













